molecular formula C9H12F3NO4 B12335295 Methyl 2-((tert-butoxycarbonyl)imino)-3,3,3-trifluoropropanoate

Methyl 2-((tert-butoxycarbonyl)imino)-3,3,3-trifluoropropanoate

Cat. No.: B12335295
M. Wt: 255.19 g/mol
InChI Key: YTUQDXZZTNBXKG-WLRTZDKTSA-N
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Description

Methyl 2-((tert-butoxycarbonyl)imino)-3,3,3-trifluoropropanoate is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl group, an imino group, and a trifluoropropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((tert-butoxycarbonyl)imino)-3,3,3-trifluoropropanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of potassium tert-butoxide in tetrahydrofuran, followed by the addition of methyl-2-(diphenylmethyleneamino)acetate and benzoyl chloride at low temperatures under a nitrogen atmosphere . This method ensures high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency, versatility, and sustainability of the synthesis process . These systems allow for better control over reaction conditions and can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((tert-butoxycarbonyl)imino)-3,3,3-trifluoropropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The trifluoropropanoate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reduction, methanesulfonyl chloride for inversion reactions, and various oxidizing agents for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with sodium borohydride can yield amine derivatives, while oxidation can produce corresponding oxidized compounds.

Scientific Research Applications

Methyl 2-((tert-butoxycarbonyl)imino)-3,3,3-trifluoropropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-((tert-butoxycarbonyl)imino)-3,3,3-trifluoropropanoate involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group can protect reactive sites during chemical reactions, while the trifluoropropanoate moiety can enhance the compound’s stability and reactivity. These interactions contribute to the compound’s effectiveness in various applications .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate
  • Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate (Threo (±))

Uniqueness

Methyl 2-((tert-butoxycarbonyl)imino)-3,3,3-trifluoropropanoate is unique due to its trifluoropropanoate moiety, which imparts distinct chemical properties compared to similar compounds. This uniqueness makes it valuable in specific research and industrial applications .

Properties

Molecular Formula

C9H12F3NO4

Molecular Weight

255.19 g/mol

IUPAC Name

methyl (2E)-3,3,3-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylimino]propanoate

InChI

InChI=1S/C9H12F3NO4/c1-8(2,3)17-7(15)13-5(6(14)16-4)9(10,11)12/h1-4H3/b13-5+

InChI Key

YTUQDXZZTNBXKG-WLRTZDKTSA-N

Isomeric SMILES

CC(C)(C)OC(=O)/N=C(\C(=O)OC)/C(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)N=C(C(=O)OC)C(F)(F)F

Origin of Product

United States

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